molecular formula C21H22FN3O3 B2979935 4-(benzyloxy)-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide CAS No. 1170054-54-2

4-(benzyloxy)-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2979935
CAS No.: 1170054-54-2
M. Wt: 383.423
InChI Key: AGVNBBSTQIXVCP-UHFFFAOYSA-N
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Description

4-(benzyloxy)-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide is a compound notable for its unique structure comprising pyrazole, benzyloxy, fluorophenyl, and methoxypropyl moieties. This combination imbues it with properties desirable for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis of 4-(benzyloxy)-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions:

  • Starting Materials: : Appropriate pyrazole, benzyloxy, and fluorophenyl derivatives.

  • Initial Step: : Formation of the pyrazole core via cyclization reactions.

  • Functional Group Additions: : Introduction of benzyloxy and fluorophenyl groups using nucleophilic aromatic substitution or Friedel-Crafts alkylation.

  • Coupling Reactions: : N-alkylation and carboxamide formation using amidation reactions under mild to moderate conditions (e.g., using carbodiimides as coupling agents).

Industrial Production Methods

Industrially, scaling up the synthesis can involve:

  • Optimized Reagents: : Using cost-effective and readily available reagents.

  • Enhanced Reaction Conditions: : Implementing catalytic systems and green chemistry principles to improve yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes mild oxidation reactions resulting in specific oxidized intermediates.

  • Reduction: : Reduction typically affects the fluorophenyl or carboxamide groups under controlled conditions.

  • Substitution: : Exhibits nucleophilic and electrophilic substitution due to its reactive sites.

Common Reagents and Conditions

  • Oxidation: : Use of oxidants like KMnO4 or H2O2.

  • Reduction: : Involves hydrogenation using Pd/C or NaBH4.

  • Substitution: : Employs reagents like alkyl halides or organometallic reagents.

Major Products

  • Oxidation Products: : Formed mainly on the pyrazole or benzyloxy moieties.

  • Reduction Products: : May result in the partial or full reduction of fluorophenyl groups.

  • Substitution Products: : Introduction of new functional groups depending on the reagents used.

Scientific Research Applications

  • Chemistry: : Used as an intermediate in organic synthesis and in the development of novel compounds.

  • Biology: : Investigated for its interaction with various biomolecules, including enzymes and receptors.

  • Industry: : Utility in material science for creating specialized polymers and coatings.

Mechanism of Action

The compound's effects typically involve binding to specific molecular targets, such as enzymes or receptors, altering their activity or function. The fluorophenyl group often enhances binding affinity, while the pyrazole moiety contributes to the stability of the interaction.

Comparison with Similar Compounds

Unique Attributes

  • Structural Diversity: : Combines multiple functional groups, enhancing its versatility.

  • Chemical Reactivity: : Offers varied reactive sites for different chemical transformations.

Similar Compounds

  • 4-(benzyloxy)-1-phenyl-1H-pyrazole-3-carboxamide: : Lacks the fluorophenyl group.

  • 4-methoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide: : Similar but with a methoxy instead of benzyloxy group.

In short, 4-(benzyloxy)-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide stands out for its unique composition and its broad applicability across different scientific and industrial fields. Feel free to dig deeper into any specific section!

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(3-methoxypropyl)-4-phenylmethoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3/c1-27-13-5-12-23-21(26)20-19(28-15-16-6-3-2-4-7-16)14-25(24-20)18-10-8-17(22)9-11-18/h2-4,6-11,14H,5,12-13,15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVNBBSTQIXVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=NN(C=C1OCC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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